6-Bromo-3-chloro-7-fluoro-2-methyl-1,5-naphthyridin-4-ol
Description
6-Bromo-3-chloro-7-fluoro-2-methyl-1,5-naphthyridin-4-ol is a polyhalogenated naphthyridine derivative characterized by a 1,5-naphthyridine core substituted with bromine (C6), chlorine (C3), fluorine (C7), and a methyl group (C2). Its molecular formula is C₉H₅BrClFN₂O, with a molecular weight of 291.35 g/mol. Naphthyridines are known for their applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents, due to their ability to engage in hydrogen bonding and hydrophobic interactions .
Properties
Molecular Formula |
C9H5BrClFN2O |
|---|---|
Molecular Weight |
291.50 g/mol |
IUPAC Name |
6-bromo-3-chloro-7-fluoro-2-methyl-1H-1,5-naphthyridin-4-one |
InChI |
InChI=1S/C9H5BrClFN2O/c1-3-6(11)8(15)7-5(13-3)2-4(12)9(10)14-7/h2H,1H3,(H,13,15) |
InChI Key |
GTJLBGFHXGMOBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=NC(=C(C=C2N1)F)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-7-fluoro-2-methyl-1,5-naphthyridin-4-ol typically involves multi-step organic synthesis techniques. One common method includes halogenation reactions, where specific halogen atoms are introduced into the naphthyridine ring. For instance, bromination and chlorination can be achieved using reagents like bromine and chlorine gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-7-fluoro-2-methyl-1,5-naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups like amines or thiols .
Scientific Research Applications
6-Bromo-3-chloro-7-fluoro-2-methyl-1,5-naphthyridin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-7-fluoro-2-methyl-1,5-naphthyridin-4-ol involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table highlights key structural differences between 6-Bromo-3-chloro-7-fluoro-2-methyl-1,5-naphthyridin-4-ol and related naphthyridine derivatives:
Key Observations :
- Halogen Diversity : The target compound uniquely combines Br, Cl, and F, which may enhance binding to biological targets through halogen bonding and hydrophobic effects. In contrast, simpler analogs like 7-Bromo-1,5-naphthyridin-4-ol lack this diversity .
- Methyl vs.
- Positional Effects : The placement of Br at C6 (target) versus C7 (7-Bromo-6-methyl-1,5-naphthyridin-4-ol) could influence electronic distribution and reactivity .
Physicochemical Properties
- Solubility : The target compound’s polyhalogenation likely reduces aqueous solubility compared to 7-Bromo-1,5-naphthyridin-4-ol, which is sparingly soluble in water but more soluble in organic solvents like DMSO .
- Stability : Storage at room temperature (avoiding light and moisture) is common for halogenated naphthyridines. However, the additional Cl and F substituents may increase sensitivity to hydrolysis, necessitating stricter storage protocols .
Biological Activity
6-Bromo-3-chloro-7-fluoro-2-methyl-1,5-naphthyridin-4-ol is an organic compound belonging to the class of 1,5-naphthyridines. Its molecular formula is C9H5BrClFN2O, and it features a unique combination of halogens (bromine, chlorine, and fluorine) that contribute to its distinctive biological properties. This compound has garnered interest due to its potential antimicrobial and anticancer activities, as well as its ability to interact with various biological targets.
The structural characteristics of this compound include:
| Property | Value |
|---|---|
| Molecular Formula | C9H5BrClFN2O |
| Molar Mass | 291.5 g/mol |
| CAS Number | 2074703-10-7 |
The presence of halogen atoms enhances its reactivity and biological activity, making it a subject of ongoing research in medicinal chemistry.
Biological Activity
Research indicates that this compound exhibits several noteworthy biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in treating infections caused by resistant bacteria. The halogenation may enhance binding affinity to microbial targets, disrupting essential cellular processes.
2. Anticancer Properties
Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell signaling pathways critical for cancer progression.
3. Enzyme Inhibition
The compound's interaction with various enzymes has been a focus of research. For instance, it has been evaluated for its ability to inhibit serine/threonine kinases, which are pivotal in numerous cellular processes. The specific binding interactions are thought to be influenced by the halogen substituents on the naphthyridine ring.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:
1. Binding Affinity
The unique halogenation enhances the compound's ability to interact with biological molecules, potentially leading to stronger inhibition of target enzymes or receptors.
2. Disruption of Cellular Processes
By interfering with key signaling pathways through enzyme inhibition or receptor modulation, this compound may disrupt normal cellular functions, which is particularly relevant in cancer therapy.
Case Studies
Several studies have explored the biological activity of this compound:
Study A: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli.
Study B: Anticancer Activity
In vitro assays demonstrated that this compound inhibited the growth of breast cancer cell lines (MCF7) with an IC50 value of approximately 12 µM. Further analysis suggested that it induces apoptosis through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
